molecular formula C14H8Cl2N2O2S B4280086 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone CAS No. 774575-49-4

3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone

Cat. No. B4280086
CAS RN: 774575-49-4
M. Wt: 339.2 g/mol
InChI Key: DZALQCHBLYXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that belongs to the quinazolinone family. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone is not fully understood. However, it has been proposed that 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone may exert its anti-tumor activity through the inhibition of the PI3K/Akt signaling pathway, which is involved in cell growth and survival. 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also some limitations to using 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone in lab experiments. It has been found to be relatively insoluble in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone. One area of interest is the development of 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone and its potential therapeutic applications in various disease states.

Scientific Research Applications

3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. 3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in cells.

properties

IUPAC Name

3-(3,5-dichloro-4-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-5-7(6-10(16)12(9)19)18-13(20)8-3-1-2-4-11(8)17-14(18)21/h1-6,19H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZALQCHBLYXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C(=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147508
Record name 3-(3,5-Dichloro-4-hydroxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774575-49-4
Record name 3-(3,5-Dichloro-4-hydroxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774575-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dichloro-4-hydroxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.